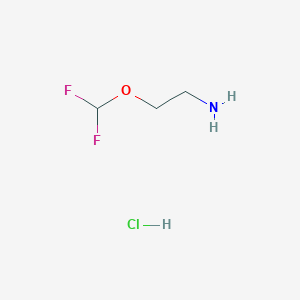

2-(Difluoromethoxy)ethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Difluoromethoxy)ethanamine hydrochloride is a chemical compound with the molecular formula C3H8ClF2NO . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of 2-(Difluoromethoxy)ethanamine consists of 3 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 1 nitrogen atom . The average mass is 111.091 Da and the monoisotopic mass is 111.049568 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the available literature .Scientific Research Applications

Multifunctional Biocide Properties

2-(Difluoromethoxy)ethanamine hydrochloride has been studied for its properties as a multifunctional biocide. Specifically, 2-(Decylthio)ethanamine hydrochloride, a related compound, has shown broad-spectrum activity against bacteria, fungi, and algae, in addition to possessing biofilm and corrosion inhibition properties. These activities have been demonstrated in both laboratory and field evaluations, emphasizing its potential in various recirculating cooling water systems (Walter & Cooke, 1997).

Key Intermediate in Pharmaceutical Synthesis

The compound plays a significant role as a key intermediate in the synthesis of pharmaceuticals. For example, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine is an essential intermediate of Silodosin, a medication used for the treatment of benign prostatic hyperplasia. A novel synthetic route involving several chemical reactions, starting from 2-nitrochlorobenzene, has been developed to obtain this intermediate, highlighting the compound's importance in medicinal chemistry (Luo, Chen, Zhang, & Huang, 2008).

Synthesis of Novel Compounds

The synthesis of various novel compounds using this compound derivatives has been a subject of study. For instance, 2-(4-azulenyl)ethanamine derivatives, nonbenzenoid analogs of biologically active amines, have been synthesized for their potential biological activities. These compounds and their hydrochlorides were characterized by UV, IR, 1H NMR, 13C NMR, and MS data, contributing to the field of bioorganic chemistry (Kurokawa, 1983).

DNA Binding and Cytotoxicity Studies

Research has also been conducted on Cu(II) complexes of ligands related to this compound. These studies focused on DNA binding, nuclease activity, and cytotoxicity, revealing insights into the interactions between such complexes and DNA. The findings suggest potential applications in cancer therapy and molecular biology (Kumar, Gorai, Santra, Mondal, & Manna, 2012).

Antiamoebic Activity

The compound has been involved in the synthesis of chalcones bearing N-substituted ethanamine tail, which were then screened for antiamoebic activity. Several of these compounds showed better activity than the standard drug metronidazole, suggesting their potential in treating amoebic infections (Zaidi, Mittal, Rajala, Avecilla, Husain, & Azam, 2015).

Corrosion Inhibition on Mild Steel

Studies have also explored the use of cadmium(II) Schiff base complexes, derived from related ligands, as corrosion inhibitors on mild steel. This research bridges the gap between coordination inorganic chemistry and corrosion engineering, offering practical applications in materials science (Das, Biswas, Kundu, Mobin, Udayabhanu, & Mukhopadhyay, 2017).

Safety and Hazards

While specific safety and hazard information for 2-(Difluoromethoxy)ethanamine hydrochloride is not available, it’s important to handle all chemical compounds with care and use appropriate safety measures. For example, Sigma-Aldrich provides safety information for a similar compound, 2-(2-Fluorophenoxy)ethanamine hydrochloride, which includes hazard statements such as “Causes skin irritation” and "May cause respiratory irritation" .

properties

IUPAC Name |

2-(difluoromethoxy)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F2NO.ClH/c4-3(5)7-2-1-6;/h3H,1-2,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOOBHBQKDIZFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1980026-17-2 |

Source

|

| Record name | 2-(difluoromethoxy)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B2537452.png)

![N-(5-Chloro-2-methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2537453.png)

![N-(2-cyanophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2537457.png)

![3-[(3-Chlorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2537459.png)

![2-({[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-pyridyl)-4-pyrimidinol](/img/structure/B2537460.png)

![3-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2537462.png)

![N'-[(1E)-1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B2537466.png)

![ethyl 3-carbamoyl-2-(3-phenoxypropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2537470.png)

![(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B2537471.png)

![2-methyl-N-[2-(1-propylbenzimidazol-2-yl)ethyl]propanamide](/img/structure/B2537472.png)